molecular formula C22H16N2O2S B2923331 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 477569-60-1

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2923331
CAS No.: 477569-60-1
M. Wt: 372.44
InChI Key: LMXQTHSRAGWZEH-UHFFFAOYSA-N
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Description

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Scientific Research Applications

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:

Future Directions

The future directions for research on “4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide” and similar compounds could include further exploration of their anti-tubercular activity, investigation of their mechanism of action, and development of more efficient synthesis methods .

Chemical Reactions Analysis

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)15-10-12-16(13-11-15)21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXQTHSRAGWZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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